molecular formula C9H17N B2863393 7,7-Dimethyl-2-azabicyclo[4.1.1]octane CAS No. 1824544-73-1

7,7-Dimethyl-2-azabicyclo[4.1.1]octane

Cat. No.: B2863393
CAS No.: 1824544-73-1
M. Wt: 139.242
InChI Key: NQVZXBFNLFLVDZ-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-2-azabicyclo[4.1.1]octane” is a chemical compound with the molecular formula C9H17N . It is a nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic structure with a nitrogen atom and two methyl groups attached to the same carbon atom .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar compounds, such as 4,7-dimethyl-1,4,7,10,15,18-hexaazabicyclo[8.5.5]octane, reveal insights into the ligation properties towards alkaline metal cations and the crystalline structures of small azacage complexes with six-coordinate lithium geometry (Vlassa et al., 2002).

Construction and Synthesis

  • A study demonstrates the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, showing a new route for asymmetric synthesis (Mahía et al., 2017).
  • The synthesis of a conformationally rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton highlights the potential for creating rigid analogues of biochemical compounds (Kubyshkin et al., 2009).

Molecular Sieve Development

  • Research on the synthesis of a new molecular sieve using DABCO-based structure-directing agent explores the use of 1,4-diazabicyclo[2.2.2]octane derivatives in the development of molecular sieves, highlighting applications in catalysis and material science (Kubota et al., 2002).

Chemical Kinetics and Reactions

  • Investigations into the kinetics of dehydrohalogenation of N-chloro-3-azabicyclo[3,3,0]octane in alkaline medium provide insights into the chemical behavior and reaction kinetics of similar azabicyclic compounds (Elkhatib et al., 1998).
  • The synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 show potential medicinal applications in antiprotozoal research (Seebacher et al., 2005).

Properties

IUPAC Name

7,7-dimethyl-2-azabicyclo[4.1.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)7-4-3-5-10-8(9)6-7/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVZXBFNLFLVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCNC1C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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